1-Cyclopropyl-5-fluoroindan-1-ol
Overview
Description
1-Cyclopropyl-5-fluoroindan-1-ol is a chemical compound with the molecular formula C12H13FO and a molecular weight of 192.23 g/mol It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to an indan-1-ol structure
Preparation Methods
The synthesis of 1-Cyclopropyl-5-fluoroindan-1-ol involves several steps, typically starting with the preparation of the indan-1-ol core structure. One common synthetic route includes the cyclopropanation of a suitable precursor followed by fluorination. The reaction conditions often involve the use of reagents such as cyclopropyl bromide and fluorinating agents under controlled temperature and pressure conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-5-fluoroindan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-5-fluoroindan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-fluoroindan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropyl group and fluorine atom contribute to its reactivity and ability to interact with biological molecules. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
1-Cyclopropyl-5-fluoroindan-1-ol can be compared with other similar compounds such as:
- 1-Cyclopropyl-5-fluoro-2,3-dihydro-1H-inden-1-ol
- 1-Cyclopropyl-5-fluoroindan-1-one
These compounds share structural similarities but differ in their functional groups and chemical properties.
Properties
IUPAC Name |
1-cyclopropyl-5-fluoro-2,3-dihydroinden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-10-3-4-11-8(7-10)5-6-12(11,14)9-1-2-9/h3-4,7,9,14H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTZXCUDCJEREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCC3=C2C=CC(=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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